

Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide: A Technical Guide

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Compound of Interest

Compound Name: *N,N-Dimethyl-3-(piperidin-3-yl)propanamide*

Cat. No.: B174542

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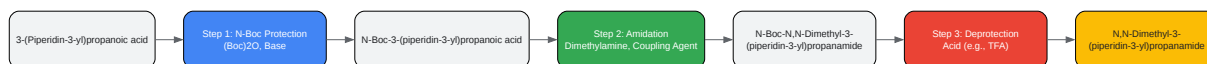
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of **N,N-Dimethyl-3-(piperidin-3-yl)propanamide**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a three-step sequence commencing with the commercially available 3-(piperidin-3-yl)propanoic acid. The pathway involves the protection of the piperidine nitrogen, followed by amidation of the carboxylic acid, and concluding with the removal of the protecting group.

Synthesis Pathway Overview

The synthesis of **N,N-Dimethyl-3-(piperidin-3-yl)propanamide** is achieved through the following three key transformations:

- **N-Boc Protection:** The secondary amine of the piperidine ring in 3-(piperidin-3-yl)propanoic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent amidation step.
- **Amidation:** The carboxylic acid of the N-Boc protected intermediate is coupled with dimethylamine using a standard peptide coupling reagent to form the desired amide bond.
- **Deprotection:** The Boc protecting group is removed under acidic conditions to yield the final product, **N,N-Dimethyl-3-(piperidin-3-yl)propanamide**.



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Caption: Overall synthetic workflow for **N,N-Dimethyl-3-(piperidin-3-yl)propanamide**.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine (N-Boc-3-(piperidin-3-yl)propanoic acid)

This procedure outlines the protection of the piperidine nitrogen with a Boc group.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (mmol)	Mass/Volume
3-(Piperidin-3-yl)propanoic acid	157.21	10.0	1.57 g
Di-tert-butyl dicarbonate (Boc) ₂ O	218.25	11.0	2.40 g
Sodium Bicarbonate (NaHCO ₃)	84.01	30.0	2.52 g
Dioxane	-	-	20 mL
Water	-	-	20 mL
Ethyl Acetate	-	-	As needed
1 M Hydrochloric Acid (HCl)	-	-	As needed
Brine	-	-	As needed
Anhydrous Magnesium Sulfate (MgSO ₄)	-	-	As needed

Procedure:

- To a solution of 3-(piperidin-3-yl)propanoic acid (10.0 mmol) in a mixture of dioxane (20 mL) and water (10 mL), add sodium bicarbonate (30.0 mmol).
- Stir the mixture at room temperature until the starting material dissolves.
- Add a solution of di-tert-butyl dicarbonate (11.0 mmol) in dioxane (10 mL) dropwise to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Remove the dioxane under reduced pressure.

- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water (50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a colorless oil or white solid.

Expected Yield: 90-98%

Step 2: Synthesis of tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate

This step involves the amidation of the carboxylic acid with dimethylamine.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (mmol)	Mass/Volume
1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine	257.34	10.0	2.57 g
Dimethylamine (2 M solution in THF)	45.08	12.0	6.0 mL
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)	191.70	12.0	2.30 g
1-Hydroxybenzotriazole (HOBt)	135.13	12.0	1.62 g
N,N-Diisopropylethylamine (DIPEA)	129.24	20.0	3.48 mL
Dichloromethane (DCM)	-	-	50 mL
Saturated aqueous Sodium Bicarbonate (NaHCO ₃) solution	-	-	As needed
Brine	-	-	As needed
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	-	-	As needed

Procedure:

- Dissolve 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine (10.0 mmol) in dichloromethane (50 mL).
- Add EDC (12.0 mmol) and HOBt (12.0 mmol) to the solution.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Stir the mixture at room temperature for 15 minutes.
- Add dimethylamine (2 M solution in THF, 12.0 mmol) followed by DIPEA (20.0 mmol).[5]
- Stir the reaction mixture at room temperature overnight.
- Wash the reaction mixture with saturated aqueous NaHCO_3 solution (2 x 30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

Expected Yield: 75-90%

Step 3: Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide

This final step involves the deprotection of the Boc group to yield the target compound.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (mmol)	Mass/Volume
tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate	284.41	10.0	2.84 g
Trifluoroacetic acid (TFA)	114.02	-	10 mL
Dichloromethane (DCM)	-	-	10 mL
Saturated aqueous Sodium Bicarbonate (NaHCO ₃) solution	-	-	As needed
Dichloromethane (DCM)	-	-	As needed
Brine	-	-	As needed
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	-	-	As needed

Procedure:

- Dissolve tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate (10.0 mmol) in dichloromethane (10 mL).
- Cool the solution to 0 °C in an ice bath.
- Add trifluoroacetic acid (10 mL) dropwise to the solution.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
- Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

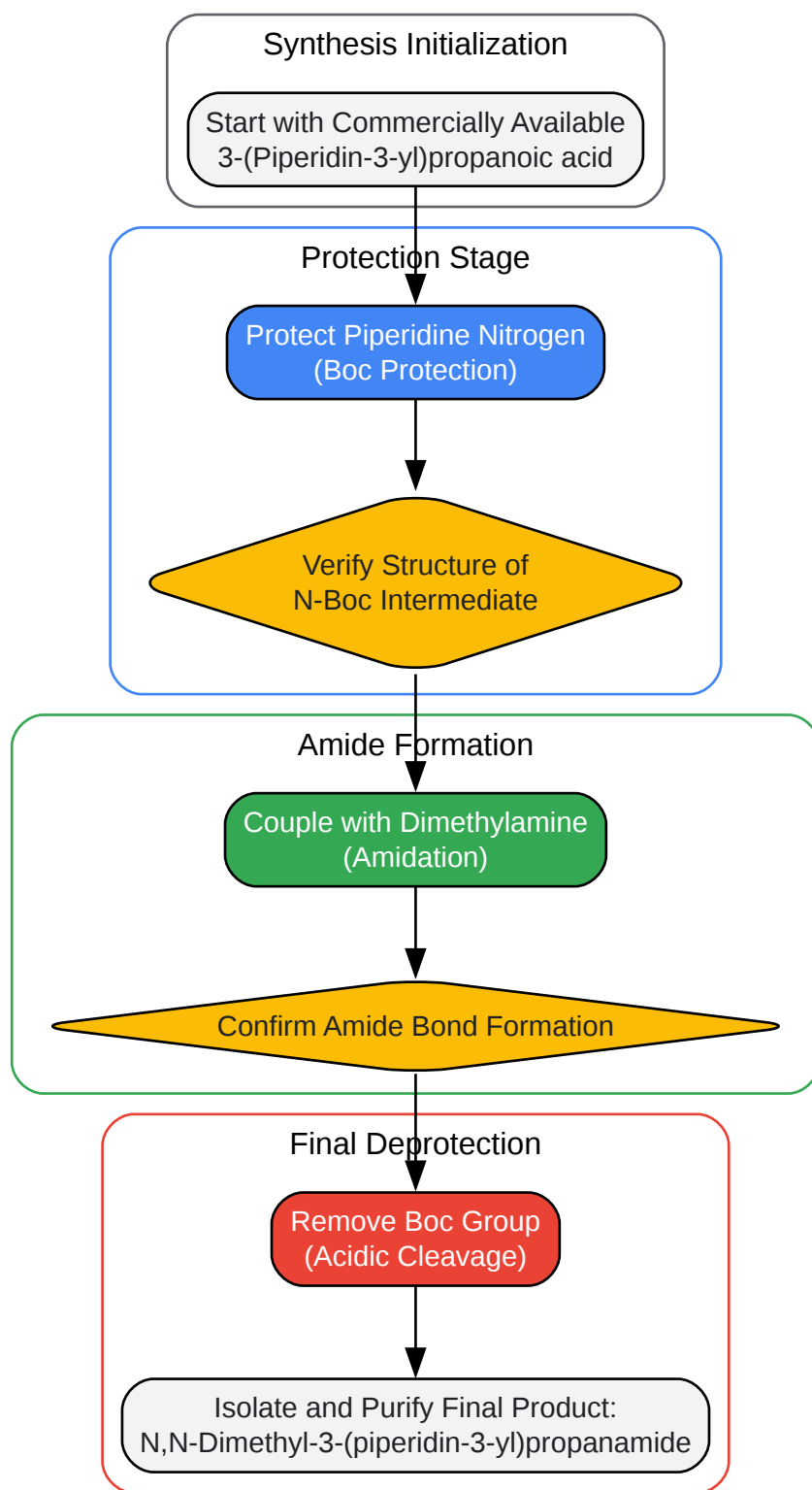
- Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO_3 solution until the aqueous layer is basic.
- Separate the organic layer and wash with brine (30 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the final product, **N,N-Dimethyl-3-(piperidin-3-yl)propanamide**.

Expected Yield: 90-99%

Quantitative Data Summary

Step	Product Name	Starting Material	Yield (%)	Purity (%)	Analytical Method
1	1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine	3-(Piperidin-3-yl)propanoic acid	90-98	>95	NMR, LC-MS
2	tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate	1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine	75-90	>95	NMR, LC-MS
3	N,N-Dimethyl-3-(piperidin-3-yl)propanamide	tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate	90-99	>98	NMR, LC-MS, HPLC

Logical Relationship Diagram



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Caption: Logical flow of the synthesis and verification process.

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